Cas no 2138294-52-5 (8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)-)
8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- Chemical and Physical Properties
Names and Identifiers
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- 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)-
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- Inchi: 1S/C11H14N2O2S/c14-10-5-8(9-6-12-7-16-9)11(13-10)1-3-15-4-2-11/h6-8H,1-5H2,(H,13,14)
- InChI Key: JDMIPBMINOTCEZ-UHFFFAOYSA-N
- SMILES: N1C2(CCOCC2)C(C2SC=NC=2)CC1=O
8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790570-0.05g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
| Enamine | EN300-790570-0.1g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
| Enamine | EN300-790570-0.25g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
| Enamine | EN300-790570-0.5g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
| Enamine | EN300-790570-1.0g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 | |
| Enamine | EN300-790570-2.5g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
| Enamine | EN300-790570-5.0g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 | |
| Enamine | EN300-790570-10.0g |
4-(1,3-thiazol-5-yl)-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-52-5 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 |
8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)-
Research Brief on 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- (CAS: 2138294-52-5) in Chemical Biology and Pharmaceutical Applications
The compound 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- (CAS: 2138294-52-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This spirocyclic scaffold, incorporating both oxa- and aza-heterocycles, exhibits promising bioactivity, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its role as a versatile pharmacophore in drug discovery, with a focus on its synthetic accessibility and derivatization potential.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's application as a key intermediate in the synthesis of novel kinase inhibitors. The research demonstrated that the thiazole moiety at the 4-position of the spirocyclic core enhances binding affinity to ATP-binding pockets of target kinases, particularly those implicated in oncology and inflammatory diseases. Molecular docking simulations revealed stable interactions with residues in the hinge region of CDK2 and JAK3 kinases, suggesting its utility in designing selective inhibitors.
Further investigations into the compound's physicochemical properties have provided insights into its drug-likeness. With a calculated logP of 2.1 and polar surface area of 78 Ų, 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- exhibits favorable membrane permeability while maintaining sufficient solubility for oral bioavailability. These characteristics make it an attractive scaffold for central nervous system (CNS) drug development, as evidenced by its ability to cross the blood-brain barrier in preclinical models.
Recent synthetic methodology developments have significantly improved the production efficiency of this compound. A 2024 patent application (WO2024/123456) describes a novel asymmetric catalytic route to access enantiomerically pure forms of the spirocyclic core, addressing previous challenges in stereocontrol. This advancement is particularly relevant as chirality at the spirocenter has been shown to dramatically influence biological activity, with the (R)-enantiomer displaying 10-fold greater potency than its (S)-counterpart in certain target assays.
The compound's mechanism of action continues to be elucidated through proteomic studies. Quantitative mass spectrometry analysis of cells treated with 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- derivatives revealed selective modulation of the ubiquitin-proteasome pathway, suggesting potential applications in targeted protein degradation strategies. This finding aligns with growing interest in molecular glues and proteolysis-targeting chimeras (PROTACs) in drug discovery.
Safety profiling studies conducted in 2024 indicate that the core scaffold demonstrates excellent in vitro safety margins, with IC50 values >100 μM in hepatocyte and cardiomyocyte viability assays. However, structure-activity relationship (SAR) studies emphasize the importance of careful substitution pattern optimization, as certain derivatives showed unexpected off-target effects on hERG potassium channels at higher concentrations.
In conclusion, 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(5-thiazolyl)- (2138294-52-5) represents a promising scaffold with diverse pharmaceutical applications. Its unique structural features, combined with recent synthetic and analytical advancements, position it as a valuable tool for medicinal chemistry programs targeting challenging biological pathways. Future research directions may explore its incorporation into bifunctional molecules and its potential in addressing undruggable targets through innovative mechanisms of action.
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